molecular formula C16H10N2O3S2 B2637371 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 591745-68-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2637371
CAS No.: 591745-68-5
M. Wt: 342.39
InChI Key: IWCPXUMENRJUAF-AUWJEWJLSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H10N2O3S2 and its molecular weight is 342.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of compounds that have been synthesized through various methods, including microwave-assisted synthesis and reactions with nitrile oxides. These methods aim at creating libraries of derivatives to explore their biological activities and chemical properties. For instance, the synthesis of libraries of 1,3-thiazolidin-4-ones, including the targeted compound, involves reactions that yield compounds with significant activity against protein kinases like DYRK1A, highlighting their potential as pharmacophores for treating neurological or oncological disorders (Khadidja Bourahla et al., 2021).

Biological Activities

The derivatives of this compound have shown various biological activities, including antimicrobial, cytotoxic, and anticancer effects. The research underscores the importance of structural modifications to enhance these activities. For example, a study on leucettamine B analogs, including a derivative closely related to the compound of interest, indicated potential anticancer applications, with specific derivatives showing promise against tumor cells (M. Hsu et al., 2020).

Anticonvulsant Properties

Research into N-substituted derivatives of the compound has revealed potent anticonvulsant properties. These findings are significant for the development of safer and more effective antiepileptic drugs, showcasing the compound's potential in the pharmaceutical field (Shiyang Dong et al., 2019).

Anticancer Evaluation

Thiazacridine derivatives, structurally related to the target compound, have been evaluated for their antiproliferative effects against various cancer cell lines. The results highlight the compound's potential as a basis for developing novel anticancer agents, particularly against hematopoietic neoplastic cells (M. J. B. de Melo Rêgo et al., 2017).

Supramolecular Structures and Analyses

Studies on the supramolecular structures of derivatives have contributed to understanding the compound's chemical behavior and potential applications. For example, analyses of hydrogen-bonded dimers, chains of rings, and sheets in the crystal structures of related compounds provide insight into their stability and interactions, which could be crucial for designing more effective drugs (P. Delgado et al., 2005).

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S2/c19-15-14(7-10-3-1-2-6-17-10)23-16(22)18(15)11-4-5-12-13(8-11)21-9-20-12/h1-8H,9H2/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCPXUMENRJUAF-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=CC=N4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=CC=N4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.